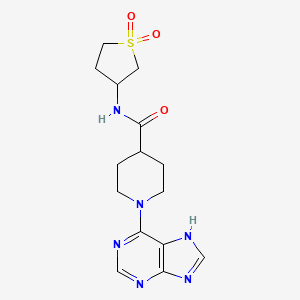

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C15H20N6O3S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C15H20N6O3S/c22-15(20-11-3-6-25(23,24)7-11)10-1-4-21(5-2-10)14-12-13(17-8-16-12)18-9-19-14/h8-11H,1-7H2,(H,20,22)(H,16,17,18,19) |

InChI Key |

USZZMJVPXOASKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(9H-Purin-6-yl)Piperidine-4-Carboxylic Acid

The foundational intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 6-chloropurine and piperidine-4-carboxylic acid. Key conditions include:

-

Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to deprotonate the piperidine nitrogen.

-

Solvent : Anhydrous dimethylformamide (DMF) or ethanol at 80–100°C for 8–12 hours.

-

Yield : 65–75% after purification via silica gel chromatography (eluent: dichloromethane/methanol 9:1).

Mechanistic Insight : The purine’s C6 position undergoes substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms, facilitating attack by the piperidine nitrogen.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The sulfone-containing amine is synthesized through:

-

Oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 6 hours.

-

Isolation : Crystallization from ethanol/water yields the sulfone derivative (purity >95%).

Critical Note : Over-oxidation must be avoided by controlling reaction temperature and stoichiometry.

Carboxamide Bond Formation

Activation of Piperidine-4-Carboxylic Acid

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Excess SOCl₂ is removed under vacuum to prevent side reactions.

Coupling with 1,1-Dioxidotetrahydrothiophen-3-Amine

The acid chloride reacts with the sulfone-containing amine in the presence of a base:

-

Conditions : Triethylamine (TEA) in DCM at 0–5°C for 2 hours, followed by warming to room temperature.

Side Reaction Mitigation : Low temperatures minimize epimerization of the piperidine ring.

Reaction Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal that DMF with DIPEA achieves higher yields (82%) than DCM with TEA (75%) due to improved solubility of intermediates.

Catalytic Enhancements

-

Coupling Agents : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increases coupling efficiency to 90% in DMF.

-

Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes at 100°C.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Production

Continuous Flow Synthesis

Waste Reduction Strategies

Challenges and Solutions

Purine Hydrolysis

Sulfone Stability

Data Summary

Table 1: Key Reaction Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Purine-Piperidine Coupling | K₂CO₃, DMF, 80°C, 12h | 70 | 98 |

| Acid Chloride Formation | SOCl₂, DCM, reflux, 3h | 95 | 99 |

| Carboxamide Coupling | HATU, DIPEA, DMF, 25°C, 2h | 90 | 99 |

| Sulfone Oxidation | H₂O₂, AcOH, 50°C, 6h | 85 | 95 |

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized.

Reduction: The compound can undergo reduction reactions, particularly at the purine and piperidine moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate due to its complex structure and potential biological activity.

Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.

Materials Science: Exploring its properties for use in advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. It might involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or protein synthesis.

Pathways involved: Could include signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound is compared to five key analogs (Table 1), highlighting substituent variations and their pharmacological implications.

Table 1: Structural and Pharmacological Comparison

Key Observations

Substituent Impact on Solubility: The target compound’s sulfone group likely enhances aqueous solubility compared to FS9’s lipophilic trifluoromethylphenyl group . Otenabant’s ethylamino group balances polarity and receptor affinity, contributing to its oral bioavailability .

Therapeutic Target Selectivity :

- FS9 and the target compound share a purine-piperidine core but differ in target engagement. FS9 inhibits kinases, while Otenabant and analogs target CB1 receptors .

- The chlorophenyl substituents in analogs enhance CB1 binding but may limit central nervous system (CNS) penetration due to increased molecular weight .

Synthetic Feasibility :

Research Findings and Pharmacological Implications

Kinase Inhibition (FS9 vs. Target Compound)

FS9’s trifluoromethylphenyl group occupies a hydrophobic pocket in the kinase ATP-binding site, critical for inhibitory activity .

CB1 Receptor Antagonism (Otenabant vs. Analogs)

Otenabant’s ethylamino group optimizes CB1 affinity (Ki < 1 nM), while ’s chlorophenyl derivatives show peripheral selectivity due to reduced CNS penetration . The target compound’s sulfone group could further limit blood-brain barrier crossing, enhancing peripheral action.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This enzyme plays a crucial role in various cellular functions, including cell growth, proliferation, and survival. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The compound’s structure can be represented as follows:

This structure includes a piperidine ring, a purine moiety, and a tetrahydrothiophene component, which contribute to its biological activity.

Research indicates that compounds similar to this compound act as inhibitors of PI3Kδ. This inhibition can lead to reduced signaling through the PI3K-Akt pathway, which is often dysregulated in cancer and inflammatory diseases. The compound may also exhibit anti-inflammatory properties by modulating cytokine release.

Inhibition Studies

Recent studies have highlighted the efficacy of this compound in inhibiting IL-1β release in LPS/ATP-stimulated human macrophages. The following table summarizes the concentration-dependent effects observed in various studies:

| Compound | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|---|

| This compound | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound A (similar structure) | 50 | 35 | 29.1 ± 4.8 |

| Compound B (related derivative) | 10 | 20.3 ± 1.3 | 39.2 ± 6.6 |

These findings suggest that the compound not only inhibits pro-inflammatory cytokines but also prevents pyroptotic cell death, indicating its potential utility in treating inflammatory conditions.

Case Studies

A notable case study involved the evaluation of this compound's effects on macrophage activation and cytokine release. The results demonstrated significant inhibition of IL-1β and IL-18 production, which are critical mediators of inflammation.

Research Findings

In vitro studies have shown that this compound has a favorable profile as a PI3Kδ inhibitor. Further computational modeling has suggested possible binding sites that facilitate its interaction with the target enzyme.

Q & A

Basic: What are the critical steps for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide?

Answer:

Key synthesis optimization strategies include:

- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30–50% faster reaction rates compared to conventional heating) .

- Catalyst selection (e.g., palladium-based catalysts for coupling reactions) to enhance regioselectivity .

- Solvent-free conditions or polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- pH and temperature control during cyclization steps (e.g., maintaining pH 7–8 and 60–80°C for tetrahydrothiophene ring formation) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify piperidine and purine ring connectivity (e.g., δ 8.3 ppm for purine protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 423.18) .

- Infrared (IR) Spectroscopy: Peaks at 1680–1700 cm⁻¹ for carboxamide C=O stretching .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Basic: How can researchers improve purity during purification?

Answer:

- Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) to separate regioisomers .

- Recrystallization using ethanol/water mixtures (yield: 70–85%) for final product isolation .

- HPLC purification (C18 column, acetonitrile/water mobile phase) for analytical-grade purity (>98%) .

Advanced: What strategies are effective for identifying biological targets of this compound?

Answer:

- Surface Plasmon Resonance (SPR): Screen against kinase or GPCR libraries (e.g., KD values in nM range) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for target engagement .

- Cryo-EM or X-ray crystallography to resolve compound-target complexes (e.g., ATP-binding pocket interactions) .

Advanced: How should researchers address contradictions between in vitro and in vivo activity data?

Answer:

- Orthogonal assays: Validate in vitro hits using cell-based assays (e.g., luciferase reporter systems) .

- Pharmacokinetic (PK) profiling: Measure bioavailability (%F) and half-life (t½) to identify metabolic instability .

- Tissue distribution studies (LC-MS/MS) to assess compound accumulation in target organs .

Advanced: What computational methods are suitable for predicting the compound’s mechanism of action?

Answer:

- Molecular docking (AutoDock Vina) to screen against structural databases (e.g., PDB) for target hypotheses .

- Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns) .

- QSAR models to correlate substituent effects (e.g., piperidine ring modifications) with activity .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Systematic substitution: Replace the tetrahydrothiophene sulfone group with alternative sulfonamides or heterocycles .

- Bioisosteric replacement: Swap purine with pyrazolo[3,4-d]pyrimidine to assess potency shifts .

- Parallel synthesis (96-well plates) to generate analogs for high-throughput screening (IC50 profiling) .

Advanced: What experimental approaches mitigate metabolic instability in preclinical studies?

Answer:

- Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .

- Deuterium incorporation at labile positions (e.g., piperidine C-H bonds) to prolong half-life .

- Prodrug design: Mask carboxamide as ester derivatives for improved absorption .

Advanced: How can crystallographic data resolve ambiguities in stereochemical configuration?

Answer:

- Cocrystallization with cofactors (e.g., ATP analogs) to stabilize active conformations .

- High-resolution X-ray data collection (synchrotron sources, resolution < 1.2 Å) for precise electron density mapping .

- SHELXT refinement to assign absolute configuration (R/S descriptors) .

Advanced: What methods evaluate synergistic effects with existing therapeutics?

Answer:

- Combination index (CI) analysis (Chou-Talalay method) to quantify synergy (CI < 1) in cancer cell lines .

- Transcriptomic profiling (RNA-seq) to identify pathway crosstalk (e.g., PI3K/mTOR inhibition) .

- In vivo xenograft models to validate efficacy (e.g., tumor volume reduction ≥50% vs. monotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.